N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
CAS No.: 929372-44-1
Cat. No.: VC11944692
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929372-44-1 |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-22-21(14-19)16(2)24(30-22)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | BHDXUWZVTKJZJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC |
Introduction
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including potential antimicrobial and anticancer properties. The compound combines a benzofuran core with a methoxybenzoyl group and a 4-methylbenzamide moiety, contributing to its unique chemical and biological characteristics.
Synthesis and Chemical Reactions
The synthesis of benzofuran derivatives typically involves multi-step organic reactions. While specific synthesis details for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide are not available, similar compounds are often synthesized using palladium-catalyzed coupling reactions or other methods that optimize reaction conditions such as temperature and solvent choice .
| Synthesis Step | Description |
|---|---|
| Starting Materials | Benzofuran derivatives, 4-methoxybenzoyl chloride, and 4-methylbenzamine |
| Reaction Conditions | Palladium catalysts, solvents like ethanol or DMF, and controlled temperature |
| Product Isolation | Recrystallization or chromatography to purify the final product |
Biological Activity and Applications
Benzofuran derivatives are known for their potential biological activities, including antimicrobial and anticancer effects . The specific biological activity of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide would depend on its ability to interact with biological targets such as enzymes or receptors. Preliminary studies on similar compounds suggest that these interactions can modulate cellular pathways associated with disease processes, indicating potential applications in drug development.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth through interaction with essential enzymes |
| Anticancer Activity | Inhibition of cancer cell proliferation by targeting specific cellular pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume